For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-Acetylneuraminic Acid Methyl Ester
N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) is the methyl ester derivative of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. This modification, where the carboxyl group is esterified, alters its chemical properties, such as stability and solubility, making it a valuable compound in biochemical and pharmaceutical research.[1] Sialic acids are crucial in biological processes including cellular recognition, immune system modulation, and as targets for viral pathogens like influenza.[1][2] Consequently, Neu5Ac-Me serves as a vital tool and building block in glycobiology, drug discovery, and vaccine development.[2]
Core Chemical and Physical Properties
The fundamental properties of N-Acetylneuraminic acid methyl ester are summarized below. These values provide a baseline for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₉[1][][4] |
| Molecular Weight | 323.30 g/mol [1][][4] |
| Appearance | White to off-white powder/solid[1][][5] |
| Melting Point | 183°C[][4] or 193.5-194.5°C[][6] |
| Boiling Point | 693.8 ± 55.0°C (Predicted at 760 mmHg)[][4][6] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted)[][6] |
| InChI Key | BKZQMWNJESHHSA-AGNBLMTLSA-N[] |
| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O[][4] |
Solubility and Storage
Proper solubility and storage are critical for maintaining the integrity of N-Acetylneuraminic acid methyl ester for research applications.
| Parameter | Details |
| Solubility | Soluble in Methanol (B129727) and Ethanol[]. Slightly soluble in water[6]. Soluble in DMSO (100 mg/mL)[5]. |
| Storage Conditions | Recommended storage at -20°C or below for long-term stability[][4][5]. |
Experimental Protocols
The synthesis and purification of N-Acetylneuraminic acid methyl ester are key procedures for its application in research. Methodologies vary but generally involve esterification of the parent sialic acid followed by purification.
General Synthesis via Esterification
N-Acetylneuraminic acid methyl ester can be synthesized by the chemical esterification of N-acetylneuraminic acid (NANA) using methylating agents.[1] A common laboratory-scale method involves the use of an acidic ion exchange resin in anhydrous methanol.
Methodology:
-
Reaction Setup: N-acetylneuraminic acid (1 equivalent) is suspended in anhydrous methanol.
-
Catalyst Addition: A dry, acidic ion exchange resin is added to the suspension.
-
Reaction Conditions: The mixture is heated under reflux or subjected to microwave irradiation until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: The resin is filtered off, and the methanol is removed under reduced pressure to yield the crude N-Acetylneuraminic acid methyl ester.
Purification Protocols
Purification is essential to remove unreacted starting materials and byproducts. The choice of method depends on the scale and required purity.
1. Flash Chromatography:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A solvent system such as a gradient of petroleum ether/ethyl acetate (B1210297) or toluene/methanol is commonly used.[8]
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The solvent gradient is applied to elute the desired compound, and fractions are collected and analyzed by TLC.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column, such as a Phenomenex Aqua C18, is often employed for purification of the final product to achieve high purity (≥95%).[7]
-
Detection: Purity is typically assessed by NMR and mass spectrometry.[7]
Visualized Workflows and Relationships
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of N-Acetylneuraminic acid methyl ester.
Caption: Synthesis and Purification Workflow for Neu5Ac-Me.
Key Application Areas
N-Acetylneuraminic acid methyl ester is a versatile compound with applications spanning multiple areas of scientific research and development.
Caption: Major Research Applications of Neu5Ac-Me.
Spectral Data Analysis
Spectroscopic methods are indispensable for the structural confirmation and purity assessment of N-Acetylneuraminic acid methyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence of key functional groups. For the methyl ester, a characteristic broad singlet for the O-methyl (OMe) group appears around δ 3.82 ppm.[9] The anomeric proton signals are also critical for confirming the stereochemistry.
-
¹³C NMR provides information on the carbon skeleton of the molecule. Data for various derivatives are available in the literature, which can be used for comparative analysis.[8]
-
-
Mass Spectrometry (MS):
-
Techniques like Electrospray Ionization (ESI) and Fast-Atom Bombardment (FAB-MS) are used to determine the molecular weight and fragmentation patterns.[9][10] For ESI-MS, the sodium adduct [M+Na]⁺ is often observed.[9]
-
Derivatization, such as permethylation or silylation, followed by GC-MS or LC-MS analysis, is a common strategy to enhance volatility and achieve detailed structural elucidation of sialic acids and their esters.[11] High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition.[8]
-
Biological Significance and Applications
N-Acetylneuraminic acid methyl ester serves as a mimic of natural sialic acids, making it a powerful tool for investigating biological systems.[2]
-
Drug Discovery: It is a precursor or intermediate in the synthesis of antiviral drugs, particularly inhibitors of neuraminidase for influenza viruses.[2] It is also used to study inhibitors of other key enzymes like CMP-Sialic Acid Synthetase (CSS), which is essential for cell surface sialylation.[7]
-
Glycobiology Research: The compound is used to study sialylation, the process of adding sialic acids to glycoproteins and glycolipids. These processes are fundamental to cell-cell communication, signaling, and host-pathogen interactions.[1][2]
-
Vaccine Development: As a component of many cell surface glycans, sialic acid structures are important in immunology. Neu5Ac-Me is used in the synthesis of specific glycoconjugates to develop targeted vaccines and immunotherapies.[2]
References
- 1. N-Acetylneuraminic acid methyl ester | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 2. chemimpex.com [chemimpex.com]
- 4. N-Acetylneuraminic acid methyl ester | 22900-11-4 | MA04202 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 22900-11-4 CAS MSDS (N-ACETYLNEURAMINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cmm.ucsd.edu [cmm.ucsd.edu]
- 11. scispace.com [scispace.com]
